

URB447: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: URB447

Cat. No.: B110035

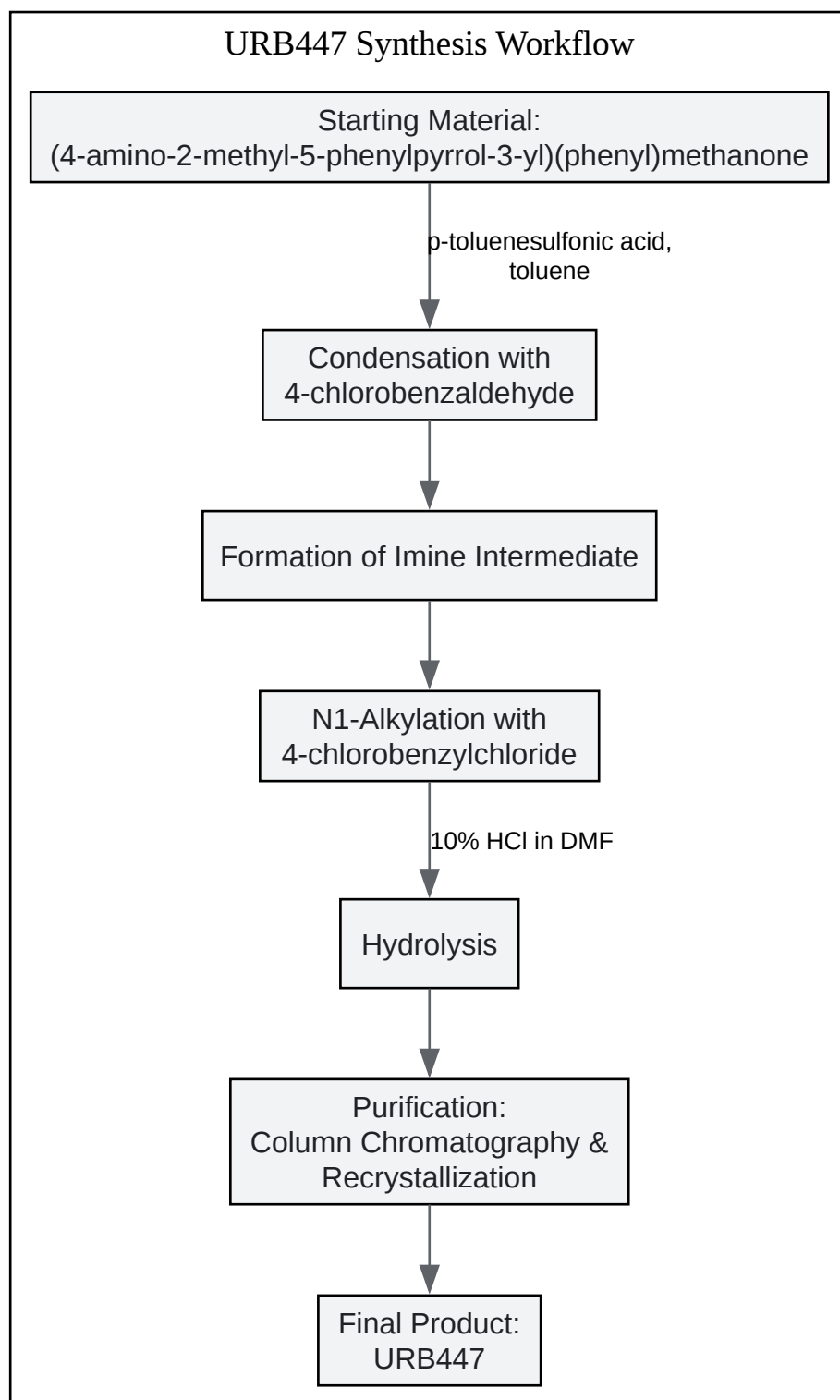
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **URB447**, a peripherally restricted cannabinoid CB1 receptor antagonist and CB2 receptor agonist. The information compiled herein is intended to support research and development efforts in the fields of pharmacology and medicinal chemistry.

Core Synthesis of URB447

The synthesis of **URB447**, chemically known as --INVALID-LINK--methanone, is a multi-step process starting from (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone. The overall synthetic workflow is depicted below.



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Figure 1: Synthetic workflow for **URB447**.

Experimental Protocol: Synthesis

The synthesis of **URB447** is achieved through the following key steps.[\[1\]](#)

Step 1: Imine Formation

- A solution of (4-amino-2-methyl-5-phenylpyrrol-3-yl)(phenyl)methanone (0.5 mmol) and 4-chlorobenzaldehyde is prepared in toluene.
- p-Toluenesulfonic acid is added as a catalyst.
- The mixture is refluxed to drive the condensation reaction and form the corresponding imine intermediate.

Step 2: N¹-Alkylation

- The resulting imine is then N¹-alkylated using 4-chlorobenzylchloride.

Step 3: Hydrolysis

- To a solution of the N¹-alkylated imine intermediate (0.5 mmol) in dimethylformamide (DMF) (2.5 mL), 10% hydrochloric acid (1.3 mL) is added slowly at room temperature. An exothermic reaction will be observed.
- The reaction mixture is stirred at room temperature for 6 hours.
- The mixture is then poured into a 2 N sodium carbonate solution and extracted with dichloromethane.
- The organic layer is dried over sodium sulfate (Na₂SO₄) and concentrated.

Step 4: Purification

- The crude residue is purified by column chromatography using a mixture of cyclohexane and ethyl acetate (8:2) as the eluent.
- Further purification is achieved by recrystallization from ethyl acetate-petroleum ether to yield **URB447** as a yellow solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized **URB447** are confirmed through various analytical techniques. The key characterization data are summarized in the table below.

Property	Value
Appearance	Yellow Solid[1][2]
Melting Point	128–130 °C[1]
Molecular Formula	C ₂₅ H ₂₁ ClN ₂ O[1]
Molecular Weight	400.90 g/mol [1]
Mass Spectrometry (EI)	m/z 400 (M ⁺), 275 (100)[1]
¹ H NMR (CDCl ₃)	δ 1.82 (s, 3H), 4.29 (br s, 2H), 4.97 (s, 2H), 6.84 (d, 2H), 7.24–7.51 (m, 10H), 7.68 (m, 2H) ppm[1]
Infrared (nujol)	3444, 3359, 1605, 1595 cm ⁻¹ [1]
Elemental Analysis	Calculated: C, 73.84%; H, 5.48%; N, 6.62%. Found: C, 74.03%; H, 5.21%; N, 6.90%[1]

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: ¹H NMR spectra are recorded on a standard NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl₃) is used as the solvent.
- Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS)

- Technique: Electron Ionization (EI) mass spectrometry is utilized.
- Data Reporting: The mass-to-charge ratio (m/z) of the molecular ion (M^+) and the base peak are reported.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample is prepared as a nujol mull.
- Data Reporting: The characteristic absorption frequencies are reported in wavenumbers (cm^{-1}).

Elemental Analysis

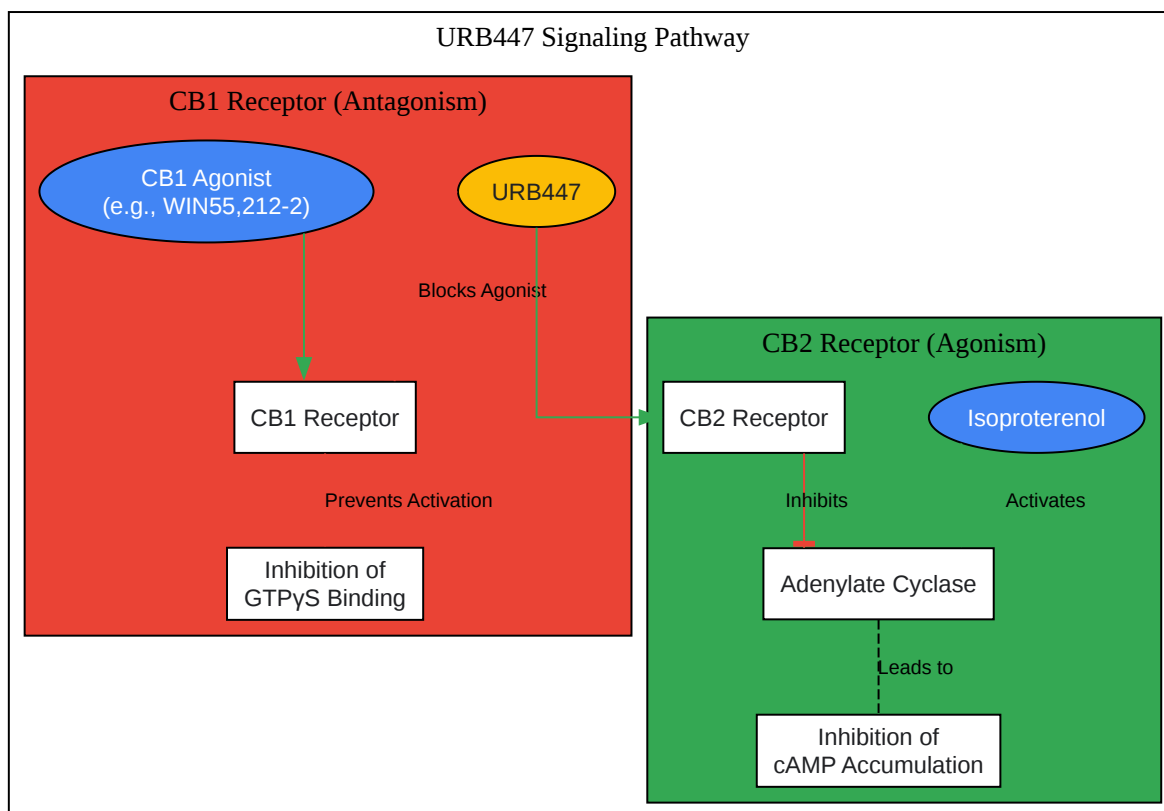
- Method: Standard combustion analysis is performed to determine the elemental composition (C, H, N).
- Data Reporting: The calculated and found percentages for each element are reported.

Mechanism of Action and Signaling Pathway

URB447 is characterized as a mixed CB1 antagonist and CB2 agonist.^{[1][3][4]} This dual activity allows it to modulate the endocannabinoid system in a unique manner, primarily in the periphery, as it does not readily cross the blood-brain barrier.^{[1][5]}

Signaling Pathway

The signaling mechanism of **URB447** involves the differential modulation of G-protein coupled cannabinoid receptors CB1 and CB2.



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Figure 2: Signaling pathway of **URB447** at CB1 and CB2 receptors.

Experimental Protocols: Signaling Assays

GTPyS Binding Assay (CB1 Antagonism)[1]

- Rat cerebellar membrane preparations are used as a source of CB1 receptors.
- Membranes are incubated with the CB agonist WIN55,212-2 (1 μ M) to stimulate GTPyS binding.

- Increasing concentrations of **URB447** (100 nM–30 μ M) are added to determine its inhibitory effect on agonist-induced GTPyS binding.
- The amount of bound [35 S]GTPyS is quantified to determine the EC₅₀ value for **URB447**'s antagonist activity.
- To confirm neutral antagonism, **URB447** (100 nM–10 μ M) is also tested in the absence of an agonist to ensure it does not inhibit basal GTPyS binding.

cAMP Accumulation Assay (CB2 Agonism)[1]

- Hek-293 cells stably expressing mouse CB2 receptors are utilized.
- Cells are stimulated with the β -adrenergic agonist isoproterenol (10 μ M) to induce cAMP accumulation.
- **URB447** (e.g., 1 μ M) is co-incubated to assess its ability to inhibit isoproterenol-induced cAMP accumulation.
- The levels of cAMP are measured to determine the agonistic activity of **URB447** at the CB2 receptor.

Biological Activity

URB447 has been shown to reduce food intake and body-weight gain in mice with an efficacy comparable to the reference CB1 antagonist, rimonabant.[1] Notably, these effects are achieved without central nervous system-mediated side effects, as **URB447** does not readily penetrate the brain.[1][5] Its peripheral action makes it a valuable tool for investigating the role of peripheral cannabinoid receptors in energy balance and a potential starting point for the development of anti-obesity agents with improved safety profiles.[1][6] More recently, **URB447** has also been investigated for its neuroprotective effects in neonatal hypoxia-ischemia and its potential antitumor and antimetastatic properties in melanoma and colon cancer.[3][4]

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